1-(2,1,3-Benzothiadiazol-5-yl)-3-naphthalen-2-ylthiourea
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Overview
Description
1-(2,1,3-Benzothiadiazol-5-yl)-3-naphthalen-2-ylthiourea is a compound that belongs to the class of thioureas, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiadiazole moiety, which is a heterocyclic structure containing both nitrogen and sulfur atoms, and a naphthalene ring, which is a polycyclic aromatic hydrocarbon.
Preparation Methods
The synthesis of 1-(2,1,3-Benzothiadiazol-5-yl)-3-naphthalen-2-ylthiourea typically involves the reaction of 2,1,3-benzothiadiazole-5-amine with naphthalene-2-isothiocyanate under suitable conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(2,1,3-Benzothiadiazol-5-yl)-3-naphthalen-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,1,3-Benzothiadiazol-5-yl)-3-naphthalen-2-ylthiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(2,1,3-Benzothiadiazol-5-yl)-3-naphthalen-2-ylthiourea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,1,3-Benzothiadiazol-5-yl)-3-naphthalen-2-ylthiourea can be compared with other similar compounds, such as:
1-(2,1,3-Benzothiadiazol-5-yl)-3-cyclohexylthiourea: This compound has a cyclohexyl group instead of a naphthalene ring, which may affect its chemical and biological properties.
1-(2,1,3-Benzothiadiazol-5-yl)-3-phenylthiourea: The presence of a phenyl group instead of a naphthalene ring can lead to differences in reactivity and applications.
1-(2,1,3-Benzothiadiazol-5-yl)-3-methylthiourea: The methyl group provides a simpler structure, which may influence its use in various applications.
The uniqueness of this compound lies in its specific combination of the benzothiadiazole and naphthalene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-3-naphthalen-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S2/c22-17(19-14-7-8-15-16(10-14)21-23-20-15)18-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLSHUTZWUVCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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